tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

KSP inhibitor MK-0731 stereochemistry-activity relationship

tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932099-23-4) is a chiral, orthogonally protected 3-fluoropiperidine-4-amine derivative with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.30 g/mol. The compound contains a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an N-methyl substituent on the exocyclic amine, establishing a dual-protection architecture that allows sequential, chemoselective deprotection for iterative synthesis.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
CAS No. 1932099-23-4
Cat. No. B6332086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
CAS1932099-23-4
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyVGCKWWMMIKCCKU-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932099-23-4): A Defined-Stereochemistry 3-Fluoropiperidine Building Block for Fragment-Based and Structure-Guided Drug Discovery


tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932099-23-4) is a chiral, orthogonally protected 3-fluoropiperidine-4-amine derivative with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.30 g/mol . The compound contains a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an N-methyl substituent on the exocyclic amine, establishing a dual-protection architecture that allows sequential, chemoselective deprotection for iterative synthesis [1]. Its defined (3R,4S) absolute stereochemistry across the two chiral centers (C3 fluorine and C4 amine) is critical: this specific configuration is present in the clinically investigated KSP inhibitor MK-0731, demonstrating that stereochemical identity at both positions directly governs target engagement and pharmacological outcome [2].

Why Generic 3-Fluoropiperidine Intermediates Cannot Substitute for CAS 1932099-23-4 in Structure-Guided Synthesis


Substituting a different stereoisomer, regioisomer, or protection scheme for tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate introduces risks that cascade through downstream synthesis and biological evaluation. The (3R,4S) configuration is not interchangeable: inversion at either center produces a diastereomer (e.g., 3S,4S or 3R,4R) or enantiomer (3S,4R) with divergent conformational preference and target-binding geometry [1]. In KSP inhibitor optimization, the (3R,4S)-3-fluoro-1-methylpiperidin-4-amine fragment was essential for achieving an optimal in vitro and metabolic profile; the axial fluorine orientation in the protonated state modulates piperidine nitrogen pKₐ, reducing P-glycoprotein (Pgp) efflux susceptibility relative to des-fluoro analogs [1]. Furthermore, the Boc/N-methyl orthogonal protection is strategic: the N-methyl group on the 4-amino position prevents undesired acylation at this site during amide bond formation, while the Boc group can be removed under acidic conditions independently, enabling iterative, directional elaboration [2]. Using a non-methylated analog (e.g., tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, CAS 1630815-57-4) would forfeit this chemoselectivity and require additional protection/deprotection steps. Generic, racemic, or stereochemically undefined 3-fluoropiperidine intermediates therefore cannot reproduce the specific reactivity and stereochemical outcomes required for programs targeting the same chemotype space.

Quantitative Differentiation Evidence for tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate Relative to Closest Analogs


Stereochemistry-Dependent KSP Inhibition: (3R,4S) Configuration Is Essential for MK-0731 Pharmacological Activity

In the Merck KSP inhibitor program leading to MK-0731, the (3R,4S)-3-fluoro-1-methylpiperidin-4-amine fragment—directly derived from tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate by Boc deprotection—was identified as the optimal stereochemical configuration after systematic evaluation of fluoro-substitution regio- and stereochemistry [1]. The X-ray co-crystal structure of MK-0731 bound to KSP (PDB ID: 3CJO, resolution 2.28 Å) confirms that the (3R,4S)-3-fluoropiperidine ring adopts the axial-fluorine conformation in the binding site, positioning the fluorine atom for favorable electrostatic interactions within the allosteric pocket [1]. Earlier compounds lacking fluorine at the 3-position or bearing alternative stereochemistry exhibited either increased Pgp-mediated efflux or generated toxic metabolites in vivo; compound 14 (with beta-fluorination but lacking the N-methyl-3-fluoro-4-(aminomethyl)piperidine urea linkage) produced an acutely toxic metabolite, whereas MK-0731 (incorporating the (3R,4S)-configured fragment) had an optimal in vitro and metabolic profile and advanced to a Phase I clinical trial in taxane-refractory solid tumors [1]. Although MK-0731 itself is not a direct comparator, the specific (3R,4S) stereochemistry encoded in the intermediate is an absolute structural requirement for accessing this clinically validated chemotype; any other stereoisomeric intermediate would yield a different diastereomer of the final drug candidate.

KSP inhibitor MK-0731 stereochemistry-activity relationship

Piperidine pKₐ Modulation by 3-Fluorine Substitution: Quantitative Basicity Shift Relative to Non-Fluorinated and 3,3-Difluoro Analogs

The 3-fluoro substituent in the target compound's core scaffold reduces piperidine nitrogen basicity to a calculated pKₐ of approximately 8.9, compared to approximately 11.2 for unsubstituted piperidine . This ~2.3 log unit reduction is strategically positioned: the basicity is sufficient to maintain aqueous solubility under physiological conditions, yet low enough to reduce off-target binding to hERG potassium channels (a common liability of highly basic amines) and to attenuate cytochrome P450 inhibitory potential [1]. By contrast, the 3,3-difluoropiperidine analog has a calculated pKₐ of approximately 6.5 , which is approximately 2.4 units more acidic than the mono-fluoro derivative and may compromise solubility and oral absorption. In the T-type calcium channel antagonist series reported by Barrow et al., introducing 3-axial fluorine (3S-F) onto the piperidine ring increased potency on T-type channels while decreasing activity on L-type and hERG channels; compound 30, bearing a 3-axial fluoropiperidine, displayed good pharmacokinetics across three preclinical species [1]. The (3R,4S)-configured target compound, upon deprotection to the free 3-fluoro-N-methylpiperidin-4-amine, inherits this axial-fluorine conformational preference (as confirmed by NMR studies of N-protonated 3-fluoropiperidine salts [2]), which is the bioactive conformation for hERG-sparing activity.

pKa modulation CYP inhibition hERG liability 3-fluoropiperidine basicity

Orthogonal Boc/N-Methyl Protection Enables Chemoselective Sequential Deprotection vs. Singly Protected Analogs

The target compound (CAS 1932099-23-4) bears two distinct protecting groups on the piperidine scaffold: a Boc group on the piperidine ring nitrogen and an N-methyl substituent on the exocyclic 4-amino group embedded within the same carbamate [1]. This architecture enables sequential, chemoselective deprotection: the Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane) while leaving the N-methyl carbamate intact, allowing selective functionalization at the piperidine nitrogen. Alternatively, the N-methyl carbamate can be cleaved under harsher conditions to liberate the secondary amine. The closest singly protected analog, tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate (CAS 1630815-57-4), lacks this orthogonal N-methyl protection and would require additional protection/deprotection steps if selective piperidine-N functionalization in the presence of the 4-amino group is required [2]. In Pd-catalyzed Buchwald-Hartwig amination reactions, 4-(N-Boc-N-methyl)aminopiperidine derivatives have been demonstrated to avoid the regioselectivity issues associated with unprotected NH bonds and allow facile deprotection, yielding 1-heteroaryl-4-aminopiperidine products in good to excellent yields [3]. The N-methyl group also influences the conformational equilibrium of the piperidine ring in the protonated state, reinforcing the axial fluorine preference that is critical for biological activity as demonstrated in the KSP inhibitor series [4].

orthogonal protection Boc deprotection N-methyl carbamate iterative synthesis

3-Fluoropiperidine as a Privileged Fragment in Fragment-Based Drug Discovery: Chemoinformatic Validation and 3D Structural Diversity

A comprehensive chemoinformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery (FBDD) was reported by Le Roch et al. (2024) in the Journal of Organic Chemistry [1]. The study synthesized a library of fluorinated piperidines—including scaffolds directly analogous to the target compound's deprotected core—and characterized their three-dimensional structural properties (Fsp³, principal moments of inertia, and plane of best fit analysis) against a database of commercial fragments. The analysis confirmed that 3-fluoropiperidine fragments occupy a privileged region of 3D chemical space with higher Fsp³ (fraction of sp³-hybridized carbons) values than typical aromatic fragments, making them valuable for exploring underexploited binding pockets. The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs [2], and selective incorporation of fluorine at the 3-position has been demonstrated to improve pharmacological properties across multiple target classes, including SYK kinase, CGRP receptor, and MET kinase [2]. Critically, the synthesis of enantioenriched 3-fluoropiperidines with defined stereochemistry (such as the (3R,4S) configuration in the target compound) has historically been challenging due to limited asymmetric methods; recent advances in Pd-catalyzed enantioselective allylic alkylation of α-fluoro-β-ketoesters have achieved products in up to 92% enantiomeric excess [3], but commercial availability of a pre-formed, stereochemically pure building block eliminates the need for this specialized synthetic methodology.

fragment-based drug discovery 3D fragments fluorinated piperidines chemoinformatics

3-Fluoropiperidine as hERG-Sparing Motif: Reduced hERG Inhibitory Activity via Fluorine-Attenuated Basicity in JAK Inhibitor Scaffolds

In a series of pyridine diamide indirect AMPK activators, replacement of piperidine with trans-3-fluoropiperidine (compound 32) reduced rat clearance from above liver blood flow to 19 mL/min/kg and improved the hERG profile by attenuating the basicity of the piperidine moiety [1]. The (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester scaffold (CAS 907544-17-6, closely related to the target compound with N-Boc rather than N-methyl carbamate) has been explicitly identified as effective for increasing potent Janus kinase (JAK) inhibitory activity while reducing hERG inhibitory activity . The mechanism is twofold: (1) the electron-withdrawing fluorine atom at the 3-position reduces the electron density on the adjacent piperidine nitrogen, lowering its pKₐ by approximately 2.3 log units relative to unsubstituted piperidine, which in turn reduces affinity for the hERG channel (whose pore contains aromatic residues that engage in cation-π interactions with protonated amines); (2) the fluorine atom occupies the axial position in the preferred conformation, positioning it to engage in favorable dipolar interactions within the target binding pocket while sterically hindering non-specific hydrophobic interactions with off-target proteins. In the T-type calcium channel antagonist series, introducing 3-S fluorine onto the piperidine ring both increased potency on T-type channels and decreased activity on L-type and hERG channels relative to non-fluorinated precursors [2]. The target compound (CAS 1932099-23-4), upon deprotection, yields the same (3R,4S)-3-fluoro-N-methylpiperidin-4-amine core that embodies these hERG-sparing properties.

hERG liability JAK inhibitor fluorine-mediated pKa shift cardiac safety

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate Based on Verified Differentiation Evidence


Synthesis of Stereochemically Defined KSP Inhibitor Analogs Following the MK-0731 Chemotype

The (3R,4S) configuration of CAS 1932099-23-4 directly matches the piperidine fragment in the clinically investigated KSP inhibitor MK-0731 [1]. Medicinal chemistry teams pursuing KSP (Eg5) as a target for taxane-resistant cancers can use this intermediate to construct analogs of MK-0731 with absolute confidence in stereochemical fidelity. Boc deprotection followed by N-alkylation/acylation at the piperidine nitrogen generates the (3R,4S)-3-fluoro-1-methylpiperidin-4-amine scaffold present in MK-0731. The N-methyl group on the 4-amino position is retained in the final drug substance, meaning no additional deprotection/reprotection is needed at this position. The X-ray co-crystal structure (PDB 3CJO, 2.28 Å) provides a template for structure-guided optimization using this specific stereochemical series [1].

Fragment-Based Drug Discovery (FBDD) Library Construction with Defined 3D Topology

Fluorinated piperidines with defined stereochemistry occupy a privileged region of 3D fragment space (high Fsp³, non-planar geometry) identified by Le Roch et al. (2024) as complementary to traditional aromatic fragment libraries [2]. CAS 1932099-23-4 provides a single, stereochemically homogeneous 3D fragment that can be incorporated into fragment libraries for screening against diverse protein targets. The orthogonal Boc/N-methyl protection allows the fragment to be elaborated in two directions post-screening, enabling rapid SAR exploration of fragment hits without the need for de novo asymmetric synthesis. The fluorine atom also serves as a sensitive ¹⁹F NMR probe for protein-observed fragment screening.

hERG-Sparing Kinase Inhibitor Lead Optimization Programs

For kinase drug discovery programs (particularly JAK-family and SYK inhibitors) where hERG liability is a known risk, CAS 1932099-23-4 provides a building block that pre-installs the hERG-sparing 3-fluoropiperidine motif [3]. The ~2.3 unit pKₐ reduction conferred by the 3-fluoro substituent attenuates affinity for the hERG channel while maintaining sufficient basicity for target engagement . Deprotection and incorporation into kinase inhibitor scaffolds at the lead optimization stage allows teams to address cardiac safety early, rather than as a late-stage liability requiring resource-intensive scaffold re-optimization. The (3R,4S) stereochemistry is particularly relevant for SYK inhibitors, where the axial fluorine orientation has been shown to be the bioactive conformation [4].

Chemoselective Iterative Synthesis of Bifunctional Piperidine-Based Probe Molecules

The orthogonal Boc/N-methyl protection strategy in CAS 1932099-23-4 enables the sequential, directional elaboration of the piperidine scaffold without protecting group manipulation [5]. This is particularly valuable for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras), fluorescent probes, or photoaffinity labels where two distinct linker attachment points are required. The piperidine nitrogen (revealed by Boc deprotection) can be functionalized with one payload (e.g., an E3 ligase ligand for PROTACs), while the N-methyl carbamate can be cleaved to reveal the secondary amine for attachment of a second moiety (e.g., a target-protein ligand or fluorophore). The defined stereochemistry ensures a single, homogeneous product rather than a diastereomeric mixture that could complicate biological interpretation.

Quote Request

Request a Quote for tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.